(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Overview
Description
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one carboxylic acid.
Reduction: Formation of 2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-ol.
Substitution: Formation of 2-[(5-amino-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one.
Scientific Research Applications
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
- 2-[(5-fluoro-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
- 2-[(5-iodo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Uniqueness
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s ability to interact with biological targets. Additionally, the hydroxyl group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2S/c16-10-5-6-12(17)9(7-10)8-14-15(18)11-3-1-2-4-13(11)19-14/h1-8,17H/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNLJYCAVEKIQ-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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